4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one
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Overview
Description
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a piperidine and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. For instance, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Hydroxy-9-oxa-1-azaspiro[5
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Explored for its potential as an antibacterial and antituberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its role as a METTL3 inhibitor.
1-oxa-9-azaspiro[5.5]undecane derivatives: Studied for their antituberculosis activity and other biological properties.
Uniqueness
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one stands out due to its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature enhances its potential as a drug-like molecule with diverse biological activities .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H15NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) |
InChI Key |
BZZDQYQRUSQQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(CC(=O)N2)O |
Origin of Product |
United States |
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